Absence of Neuronal Cytotoxicity: HIV-1 Tat (1-9) vs. Full-Length Tat (1-86) in Primary Human Fetal Neurons
In primary human fetal neuronal cultures, full-length Tat (1-86) induces dose-dependent neurotoxicity with an LD50 of approximately 500 nM, whereas HIV-1 Tat (1-9) peptide shows no significant neuronal death or LDH release at concentrations up to 10 µM, representing a >20-fold reduction in cytotoxic liability [1]. This differentiation confirms that the neuroexcitotoxic domain resides outside the N-terminal nonapeptide.
| Evidence Dimension | Neuronal Cytotoxicity (LD50) |
|---|---|
| Target Compound Data | No toxicity observed up to 10,000 nM |
| Comparator Or Baseline | Full-length HIV-1 Tat (1-86) LD50 = 500 nM |
| Quantified Difference | >20-fold reduction in cytotoxicity |
| Conditions | Primary human fetal neuron cultures, 24h exposure, LDH release assay |
Why This Matters
Procurement of the 1-9 fragment eliminates the confounding variable of acute neurotoxicity inherent to full-length Tat in neuronal co-culture or mechanistic studies.
- [1] Magnuson DS, Knudsen BE, Geiger JD, et al. Human immunodeficiency virus type 1 tat activates non-N-methyl-D-aspartate excitatory amino acid receptors and causes neurotoxicity. Ann Neurol. 1995;37(3):373-380. View Source
